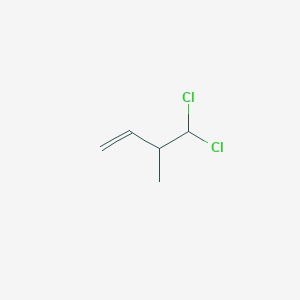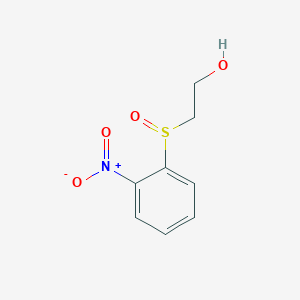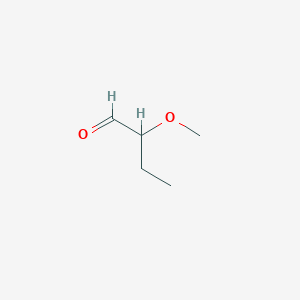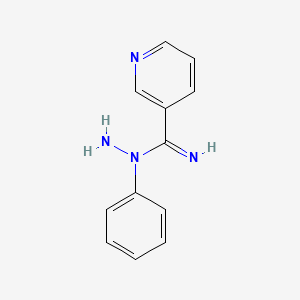
N,N'-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by the presence of two imidazole rings attached to a 2-methyl-1,3-phenylene core, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) typically involves the cyclization of amido-nitriles or the use of multi-component reactions. One common method is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and acetaldehyde under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts such as nickel or copper can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole rings to imidazolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives .
科学的研究の応用
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can coordinate with metal ions or form hydrogen bonds with biological macromolecules, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, gene expression, or metabolic regulation .
類似化合物との比較
Similar Compounds
N,N’-(1,3-Phenylene)dimaleimide: Another imidazole derivative with similar structural features but different functional groups.
2-Methylimidazole: A simpler imidazole derivative used as a precursor in various chemical syntheses.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A compound with similar applications in materials science.
Uniqueness
N,N’-(2-Methyl-1,3-phenylene)di(1H-imidazole-1-carboxamide) is unique due to its dual imidazole rings and the specific substitution pattern on the phenylene core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
85437-22-5 |
|---|---|
分子式 |
C15H14N6O2 |
分子量 |
310.31 g/mol |
IUPAC名 |
N-[3-(imidazole-1-carbonylamino)-2-methylphenyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C15H14N6O2/c1-11-12(18-14(22)20-7-5-16-9-20)3-2-4-13(11)19-15(23)21-8-6-17-10-21/h2-10H,1H3,(H,18,22)(H,19,23) |
InChIキー |
VDXFPRDKBCCABX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1NC(=O)N2C=CN=C2)NC(=O)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)



![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)









